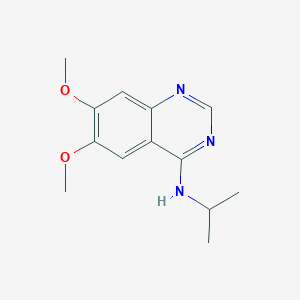

N-异丙基-6,7-二甲氧基喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-isopropyl-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C13H17N3O2 . Its molecular weight is 247.29 .

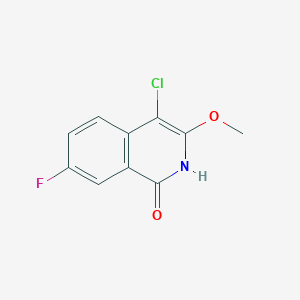

Molecular Structure Analysis

The molecular structure of “N-isopropyl-6,7-dimethoxyquinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-isopropyl-6,7-dimethoxyquinazolin-4-amine” are not fully detailed in the sources I found. The compound has a molecular weight of 247.29 . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用

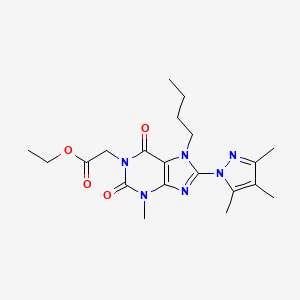

Tyrosine Kinase Inhibitors

“N-isopropyl-6,7-dimethoxyquinazolin-4-amine” is a type of quinazoline, which is often used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in the regulation of many cellular processes. Inhibitors of these enzymes are often used in the treatment of cancers .

Anticancer Agents

Quinazolines, including “N-isopropyl-6,7-dimethoxyquinazolin-4-amine”, have been found to exhibit anticancer activity . They exert their anticancer activity through inhibition of various enzymes such as protein kinases, protein lysine methyltransferase, DNA topoisomerase, and histone deacetylase .

Treatment of Non-Small-Cell Lung Cancer (NSCLC)

Some quinazolines, like gefitinib and erlotinib, have been launched for the treatment of non-small-cell lung cancer (NSCLC) . These drugs inhibit tyrosine kinase activity and restrict the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .

Treatment of Myeloid Leukemia or Advanced Myelodysplasia

Tandutinib, a type of quinazoline, is in phase II clinical trials for myeloid leukemia (ML) or advanced myelodysplasia (MDS) . It selectively inhibits FLT3 and PDGFR, while other tyrosine or serine/threonine kinases are not significantly inhibited .

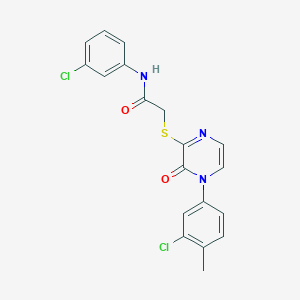

Anticonvulsant Activity

Certain novel 3-aryl/heteroaryl-substituted 2-(2-chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity .

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation

Tandutinib, a type of quinazoline, inhibits platelet-derived growth factor receptor (PDGFR) phosphorylation via competitive binding of adenosine 5´-triphosphate .

属性

IUPAC Name |

6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRQWDUZYUMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-6,7-dimethoxyquinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)

![1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678299.png)

![3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2678302.png)

![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)